N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]ethane-1-sulfonamide
Overview
Description
N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]ethane-1-sulfonamide is an organic compound that features both borate and sulfonamide functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]ethane-1-sulfonamide typically involves nucleophilic substitution and amidation reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]ethane-1-sulfonamide can undergo various chemical reactions, including:
Nucleophilic substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Amidation: Formation of amide bonds through reaction with amines.
Borylation: The borate group can undergo borylation reactions, which are useful in forming carbon-boron bonds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and alcohols.
Catalysts: Palladium or other transition metal catalysts for borylation reactions.
Solvents: Organic solvents like dichloromethane or tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, borylation reactions typically yield boronic esters, which are valuable intermediates in organic synthesis .
Scientific Research Applications
N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]ethane-1-sulfonamide has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Materials Science: Utilized in the development of new materials with unique properties, such as boron-containing polymers.
Mechanism of Action
The mechanism of action of N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]ethane-1-sulfonamide involves its functional groups:
Borate Group: Participates in borylation reactions, forming stable carbon-boron bonds.
Sulfonamide Group: Acts as a nucleophile in substitution reactions, forming amide bonds.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar borate structure but lacks the sulfonamide group.
2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar pyridine and borate structure but different substituents.
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole: Contains a pyrazole ring instead of pyridine.
Uniqueness
N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]ethane-1-sulfonamide is unique due to the combination of borate and sulfonamide groups, which provides a versatile platform for various chemical reactions and applications .
Properties
IUPAC Name |
N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]ethanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BN2O4S/c1-6-21(17,18)16-11-9-10(7-8-15-11)14-19-12(2,3)13(4,5)20-14/h7-9H,6H2,1-5H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFEBZLIXLZXOLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)NS(=O)(=O)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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